3-amino-N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide
Description
3-Amino-N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide (CAS: 924851-82-1) is a benzamide derivative featuring a cyclopropyl group attached to the amide nitrogen and an imidazole moiety at the 4-position of the benzene ring.
Properties
IUPAC Name |
3-amino-N-cyclopropyl-4-imidazol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c14-11-7-9(13(18)16-10-2-3-10)1-4-12(11)17-6-5-15-8-17/h1,4-8,10H,2-3,14H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZJIRCTCNOTBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)N3C=CN=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with ammonia or an amine under suitable conditions.
Introduction of the Imidazole Ring: The imidazole ring can be introduced via a cyclization reaction involving a suitable precursor, such as an α-haloketone and an aldehyde, in the presence of an acid catalyst.
Cyclopropyl Substitution: The cyclopropyl group can be introduced through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Amino Group Introduction: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzamides or imidazole derivatives.
Scientific Research Applications
3-amino-N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-amino-N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target. The cyclopropyl group can enhance the compound’s stability and binding affinity, while the amino group can participate in various biochemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural and synthetic differences between 3-amino-N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide and related imidazole-containing benzamides:
*Calculated based on molecular formulas from evidence.
Key Observations:
Structural Variations: The cyclopropyl group in the main compound distinguishes it from analogs with linear propyl chains (e.g., compounds in ). This group may reduce metabolic flexibility and enhance target selectivity. Substituents like fluoro (), nitro (), and trifluoromethyl () influence electronic properties and bioavailability. For instance, trifluoromethyl groups are known to enhance metabolic stability .
Synthetic Routes :
- Most analogs in were synthesized via acyl chloride reactions in CCl4, followed by column chromatography . In contrast, describes a method using isocyanates in DCM , which avoids harsh solvents and may improve scalability . The main compound’s synthesis remains unspecified.
Analogs with nitro or trifluoromethyl groups may exhibit stronger CA inhibition due to electron-withdrawing effects.
Pharmacological and Industrial Considerations
Biological Activity
3-amino-N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, and presenting data in a structured format.
The compound's mechanism of action is primarily associated with its ability to interact with specific biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit inhibitory effects on various kinases and enzymes involved in cancer progression and other diseases.
In Vitro Studies
Table 1: In Vitro Biological Activity of this compound
In vitro studies have shown that this compound exhibits significant inhibitory activity against RET kinase, which is crucial in various cancers. The compound also demonstrated anti-proliferative effects across several cancer cell lines, indicating its potential as an anticancer agent.
In Vivo Studies
Research into the in vivo effects of this compound is limited but suggests promising results. For example, studies involving animal models have indicated that the compound can reduce tumor size and improve survival rates when administered in appropriate dosages.
Case Study: Animal Model Evaluation
In a recent study, mice bearing xenograft tumors were treated with varying doses of this compound. The results showed a dose-dependent reduction in tumor volume, with significant differences observed at doses above 5 mg/kg.
Safety and Toxicity
Safety assessments are critical for any new therapeutic agent. Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, but further studies are necessary to fully establish its safety parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
